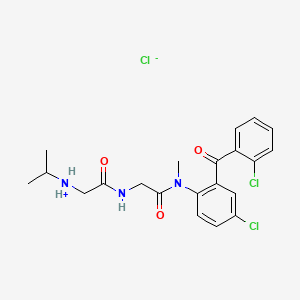
Acetanilide, 4'-chloro-2'-(o-chlorobenzoyl)-2-(2-(isopropylamino)acetamido)-N-methyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(isopropylamino)acetamido)-N-methyl-, hydrochloride is a complex organic compound that belongs to the class of acetanilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from basic organic molecules. The process may include:
Acylation: Introduction of the acyl group to the aniline derivative.
Chlorination: Chlorination of the benzoyl group.
Amidation: Formation of the amide bond with isopropylamino acetamide.
Methylation: Introduction of the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods may involve large-scale reactions under controlled conditions, utilizing catalysts and solvents to optimize yield and purity. The specific conditions such as temperature, pressure, and pH must be carefully monitored.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it may be used to study enzyme interactions and metabolic pathways.
Medicine
The compound’s derivatives may have therapeutic properties, including anti-inflammatory and analgesic effects.
Industry
In the industrial sector, it may be used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetanilide: A simpler analog with analgesic and antipyretic properties.
Paracetamol: A widely used analgesic and antipyretic.
Phenacetin: Another analgesic with similar structure.
Uniqueness
The unique structural features of Acetanilide, 4’-chloro-2’-(o-chlorobenzoyl)-2-(2-(isopropylamino)acetamido)-N-methyl-, hydrochloride, such as the specific chlorination and amidation patterns, may confer distinct biological activities and chemical properties.
Eigenschaften
CAS-Nummer |
59180-53-9 |
|---|---|
Molekularformel |
C21H24Cl3N3O3 |
Molekulargewicht |
472.8 g/mol |
IUPAC-Name |
[2-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-2-oxoethyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C21H23Cl2N3O3.ClH/c1-13(2)24-11-19(27)25-12-20(28)26(3)18-9-8-14(22)10-16(18)21(29)15-6-4-5-7-17(15)23;/h4-10,13,24H,11-12H2,1-3H3,(H,25,27);1H |
InChI-Schlüssel |
DMCGYBSXTYWXDS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[NH2+]CC(=O)NCC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


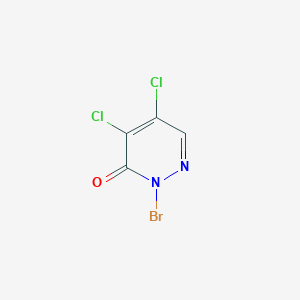
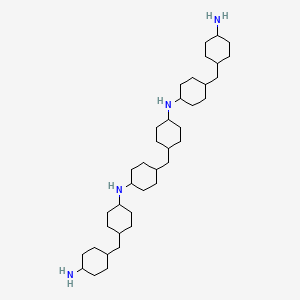
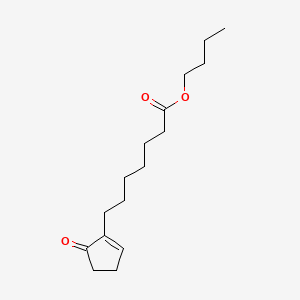
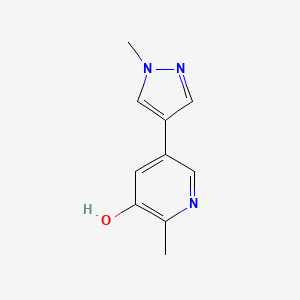
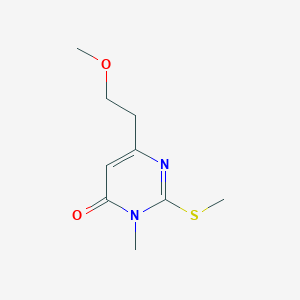

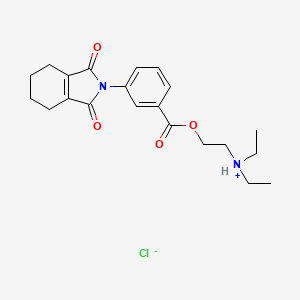
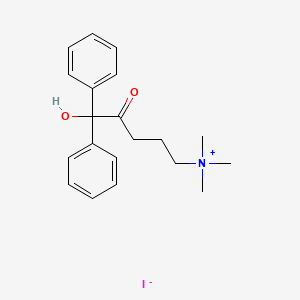
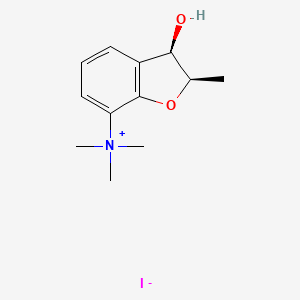
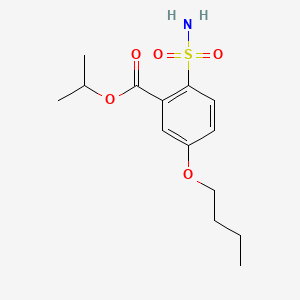
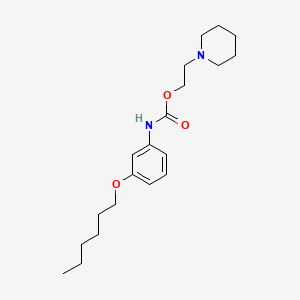
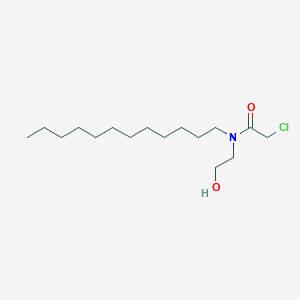
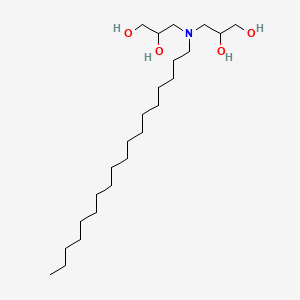
![2-(3,11-Dimethyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride](/img/structure/B13758880.png)
